Gelsemicine

Description

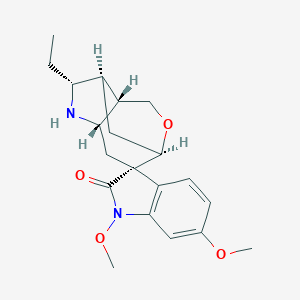

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,6R,7R,8S)-6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3/t12-,13+,15-,16+,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHQHYIWKHVLRH-XKTBTPLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@@H]([C@H]2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420145 | |

| Record name | GELSEMICINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6887-28-1 | |

| Record name | (2′R,3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-2′,3′,3′a,4′,8′,8′a-hexahydro-1,6-dimethoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[1H]oxepino[4,3-b]pyrrol]-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6887-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GELSEMICINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Gelsemicine Biosynthesis Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gelsemicine, a potent gelsedine-type monoterpenoid indole alkaloid (MIA) from Gelsemium species, possesses a complex cage-like structure that has intrigued and challenged chemists and biologists alike. Its significant biological activities underscore the importance of understanding its biosynthesis for potential metabolic engineering and drug development applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. The pathway commences from the universal MIA precursor, strictosidine, with the initial enzymatic steps being well-conserved. The proposed pathway then diverges through sarpagine- and humantenine-type intermediates, with late-stage oxidative transformations, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, leading to the intricate gelsedine scaffold. While the early enzymatic steps have been identified and characterized, the precise enzymes governing the later, key transformations remain to be definitively elucidated. This guide summarizes the established knowledge, presents the standing hypotheses for the late-stage biosynthesis, and provides illustrative quantitative data and experimental protocols to serve as a framework for future research in this area.

Introduction to this compound and Gelsemium Alkaloids

The genus Gelsemium is renowned for producing a diverse array of structurally complex monoterpenoid indole alkaloids (MIAs). These alkaloids are broadly classified into several types, including the gelsedine, gelsemine, humantenine, koumine, and sarpagine types. This compound belongs to the gelsedine class of alkaloids, which are characterized by a highly rigid and intricate cage-like molecular architecture. The potent biological activities of Gelsemium alkaloids, ranging from neurotoxicity to potential therapeutic applications, have driven research into their chemical synthesis and biological origins.[1]

The Early Stages of this compound Biosynthesis: From Primary Metabolism to Strictosidine

The biosynthesis of this compound, like all MIAs, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (MEP) pathway.

Formation of Tryptamine and Secologanin

Tryptamine is synthesized from tryptophan through the action of tryptophan decarboxylase (TDC) . Secologanin is produced from geranyl pyrophosphate (GPP) via a series of enzymatic reactions.

The Gateway to MIAs: Strictosidine Synthesis

The key convergent step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , to form strictosidine.[2] This is followed by the removal of the glucose moiety by strictosidine β-D-glucosidase (SGD) , yielding the highly reactive strictosidine aglycone, which serves as the central precursor for the vast array of MIAs.[3] Genomic studies of Gelsemium sempervirens have confirmed the presence of genes encoding these conserved early pathway enzymes.[2]

Caption: The conserved early steps of Monoterpenoid Indole Alkaloid (MIA) biosynthesis leading to the central precursor, strictosidine aglycone.

Proposed Late-Stage Biosynthesis of this compound

The precise enzymatic steps that transform the strictosidine aglycone into the complex structure of this compound are not yet fully elucidated. However, based on the structures of co-occurring alkaloids and biomimetic synthesis studies, a plausible pathway has been proposed. This proposed pathway involves the conversion of the initial indole scaffold into an oxindole and the formation of the characteristic cage structure through a series of oxidative cyclizations.

From Sarpagine to Humantenine-type Intermediates

It is hypothesized that the biosynthesis of gelsedine-type alkaloids, including this compound, proceeds through sarpagine-type and subsequently humantenine-type intermediates. This transformation from an indole to an oxindole skeleton is a key branching point in the biosynthesis of many Gelsemium alkaloids.

The Role of Cytochrome P450s and Oxidoreductases in Scaffold Formation

The intricate cage-like structure of this compound is likely formed through a series of complex intramolecular cyclizations. These reactions are thought to be catalyzed by a cascade of oxidative enzymes, primarily cytochrome P450 monooxygenases (CYPs) and other oxidoreductases .[4] These enzymes are known to be involved in the diversification of MIA structures in various plant species by catalyzing hydroxylations, epoxidations, and rearrangements.[5] While genomic studies in Gelsemium have identified numerous candidate CYP genes, the specific enzymes responsible for the late-stage modifications in this compound biosynthesis have not yet been functionally characterized.[2]

Caption: Proposed late-stage biosynthetic pathway to this compound, proceeding through sarpagine- and humantenine-type intermediates.

Quantitative Data (Illustrative)

Due to the lack of functionally characterized late-stage enzymes in the this compound pathway, the following tables present hypothetical, yet plausible, quantitative data for the key enzymatic steps. These values are intended to serve as a reference for future experimental work.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| GsTDC | L-Tryptophan | 150 | 5.0 | 3.3 x 10⁴ |

| GsSTR | Tryptamine | 50 | 10.0 | 2.0 x 10⁵ |

| Secologanin | 25 | - | - | |

| GsSGD | Strictosidine | 75 | 25.0 | 3.3 x 10⁵ |

| GsCYP (Late-stage) | Humantenine-type Precursor | 20 | 2.0 | 1.0 x 10⁵ |

| GsOxidoreductase | Gelsedine Intermediate | 100 | 8.0 | 8.0 x 10⁴ |

Table 2: Metabolite Concentrations in Gelsemium elegans Leaf Tissue (Illustrative)

| Metabolite | Concentration (µg/g fresh weight) |

| Tryptamine | 5.2 |

| Secologanin | 1.8 |

| Strictosidine | 12.5 |

| Humantenine-type Precursor | 0.8 |

| This compound | 25.7 |

Experimental Protocols (Illustrative)

The following protocols are representative of the methodologies that would be employed to characterize the enzymes of the this compound biosynthetic pathway.

Protocol for Heterologous Expression and Purification of a Candidate Cytochrome P450

This protocol describes the expression of a candidate Gelsemium CYP in Saccharomyces cerevisiae and its subsequent purification, a common strategy for characterizing plant CYPs.

Caption: A typical workflow for the heterologous expression and purification of a candidate cytochrome P450 enzyme from Gelsemium.

Detailed Steps:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaf tissue of G. elegans using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Cloning: The full-length coding sequence of the candidate CYP gene is amplified by PCR using gene-specific primers and cloned into a yeast expression vector (e.g., pYES-DEST52) containing a galactose-inducible promoter.

-

Yeast Transformation and Expression: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis thaliana P450 reductase). A single colony is used to inoculate a starter culture in synthetic complete medium lacking uracil and containing glucose. The main culture is then grown in the same medium until the mid-log phase, at which point expression is induced by the addition of galactose.

-

Microsome Isolation: Yeast cells are harvested by centrifugation, washed, and resuspended in an extraction buffer. The cells are lysed using glass beads, and the cell debris is removed by centrifugation. The supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction.

-

Protein Purification: The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., sodium cholate) and a His-tagged CYP can be purified using immobilized metal affinity chromatography (IMAC). The purity of the enzyme is assessed by SDS-PAGE.

Protocol for an In Vitro Enzyme Assay with a Purified Cytochrome P450

This protocol outlines a method to determine the activity of a purified CYP enzyme with a hypothesized substrate.

Assay Components:

-

Purified CYP enzyme

-

Purified cytochrome P450 reductase (if not co-expressed)

-

NADPH

-

Hypothesized substrate (e.g., a humantenine-type alkaloid)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

The reaction mixture is prepared containing the buffer, CYP enzyme, and reductase in a microcentrifuge tube.

-

The substrate, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture.

-

The reaction is initiated by the addition of NADPH.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

-

The product is extracted into the organic phase, dried, and redissolved in a suitable solvent for analysis.

-

The reaction product is identified and quantified using LC-MS/MS by comparison with an authentic standard, if available.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has made significant strides, with the early, conserved steps leading to strictosidine being well-established in Gelsemium. The proposed involvement of sarpagine- and humantenine-type intermediates provides a strong framework for understanding the formation of the complex gelsedine scaffold. However, the definitive identification and functional characterization of the late-stage enzymes, particularly the cytochrome P450s and other oxidoreductases responsible for the key skeletal rearrangements and cyclizations, remain a critical knowledge gap.

Future research should focus on:

-

Functional Genomics: Leveraging the genomic and transcriptomic data of Gelsemium species to identify and prioritize candidate genes for the late-stage biosynthetic steps.

-

Heterologous Expression and In Vitro Characterization: Expressing candidate enzymes in microbial systems (e.g., yeast, E. coli) or plant chassis to perform in vitro assays and confirm their catalytic function.

-

Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies can be employed in microbial or plant hosts to produce this compound and its analogs for pharmacological screening and potential therapeutic development.

The complete elucidation of the this compound biosynthesis pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this and other valuable Gelsemium alkaloids.

References

- 1. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

total synthesis of gelsemicine strategies

An In-depth Technical Guide to the Total Synthesis of Gelsenicine

Introduction

Gelsenicine is a complex, polycyclic monoterpenoid indole alkaloid isolated from the toxic plant Gelsemium elegans. As a member of the gelsedine-type alkaloids, it possesses a unique and intricate molecular architecture characterized by an oxabicyclo[3.2.1]octane core, a spiro-fused N-methoxy oxindole moiety, and a pyrrolidine ring. The significant biological activities and the challenging structural features of gelsenicine have made it a compelling target for total synthesis. This guide provides a detailed overview of the first total synthesis of (±)-gelsenicine, a landmark achievement by the research group of Eric M. Ferreira. Additionally, it will touch upon subsequent advancements toward an enantioselective synthesis.

Core Synthetic Strategies

The inaugural total synthesis of gelsenicine by Ferreira and coworkers is a notable example of a highly efficient and strategic approach to a complex natural product.[1][2][3] The synthesis is marked by a pivotal metal-catalyzed cycloisomerization followed by a Cope rearrangement to rapidly construct the intricate core structure of the alkaloid.[4] This key sequence, combined with other strategic transformations, enabled the completion of the synthesis in a remarkably short number of steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first total synthesis of (±)-gelsenicine as reported by Ferreira and coworkers.

| Parameter | Value | Reference |

| Total Number of Steps | 13 (from known aldehyde) | [2][3] |

| Overall Yield | 4.2% | [4] |

| Key Transformation | Gold-catalyzed cycloisomerization / Cope rearrangement | [4] |

| Stereochemistry | Racemic (±) | [1][3] |

Key Experimental Protocols

This section details the experimental procedures for the pivotal steps in the total synthesis of (±)-gelsenicine by Ferreira and coworkers.

Synthesis of the Dienyne Precursor

The synthesis begins with a Horner-Wadsworth-Emmons olefination to construct a dienyne precursor, which is essential for the subsequent key cycloisomerization reaction.[2]

-

Reaction: Horner-Wadsworth-Emmons olefination and phosphine-mediated isomerization.

-

Procedure: To a solution of the starting aldehyde in THF at 0 °C is added a phosphonate reagent and a base (e.g., NaH). The reaction is stirred for a specified time until completion. Following the olefination, a phosphine-mediated isomerization is carried out to afford the desired (E,E)-dienyne with high geometrical selectivity.[2]

Gold-Catalyzed Cycloisomerization/Cope Rearrangement

This is the cornerstone of the synthetic strategy, where the complex core of gelsenicine is assembled in a single, efficient cascade reaction.

-

Reaction: Gold-catalyzed 6-endo-dig cycloisomerization followed by a thermal Cope rearrangement.

-

Catalyst: [Au(JohnPhos)(MeCN)SbF6]

-

Procedure: The dienyne precursor is dissolved in a suitable solvent (e.g., CH2Cl2) and treated with a catalytic amount of the gold catalyst.[4] The resulting cycloisomerization product is then heated in a high-boiling solvent (e.g., MeOH) to induce a cis/trans isomerization and subsequent Cope rearrangement, yielding the bicyclic core of gelsenicine.[4]

Formation of the Oxindole and Pyrrolidine Rings

The final stages of the synthesis involve the construction of the spiro-oxindole and the pyrrolidine ring systems.

-

Oxindole Formation: This is achieved through a multi-step sequence involving the introduction of an N-methoxy oxindole moiety.[5]

-

Pyrrolidine Ring Formation: A radical cyclization is employed to construct the pyrrolidine ring, completing the hexacyclic framework of gelsenicine.[4] This step involves the use of a radical initiator such as AIBN and a tin hydride reagent (Bu3SnH).[2]

Visualization of the Synthetic Strategy

The following diagrams illustrate the logical flow of the total synthesis of (±)-gelsenicine and the key cycloisomerization/Cope rearrangement cascade.

Caption: Overall synthetic route to (±)-Gelsenicine.

Caption: The pivotal cycloisomerization/Cope rearrangement cascade.

Enantioselective Approaches

Following their initial racemic synthesis, the Ferreira group explored strategies for an enantioselective synthesis of (+)-gelsenicine.[6] They developed an asymmetric catalysis approach using a bisphosphine-gold complex, specifically (R)-DTBM-SEGPHOS(AuCl)2, which successfully provided a key intermediate in high enantiopurity.[6] This work represents a formal enantioselective total synthesis of (+)-gelsenicine and opens the door to accessing enantiomerically pure Gelsemium alkaloids. More recently, a unified total synthesis of five gelsedine-type alkaloids, including (-)-gelsenicine, has been reported, further expanding the synthetic toolkit for this important class of natural products.[7]

The total synthesis of gelsenicine by Ferreira and coworkers is a testament to the power of strategic planning and the development of novel synthetic methodologies. The key gold-catalyzed cycloisomerization/Cope rearrangement cascade provides a rapid and efficient means of constructing the complex core of this and related alkaloids. The subsequent development of an enantioselective approach further enhances the significance of this work, paving the way for the synthesis and biological evaluation of enantiomerically pure Gelsemium alkaloids. These synthetic achievements not only represent significant milestones in the field of total synthesis but also provide valuable tools for medicinal chemistry and drug discovery.

References

- 1. Total Synthesis of Gelsenicine via a Catalyzed Cycloisomerization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Gelsenicine via a Catalyzed Cycloisomerization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Chirality Transfer and Asymmetric Catalysis: Two Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Gelsemicine on Glycine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, a principal alkaloid from plants of the Gelsemium genus, has garnered significant interest for its analgesic and anxiolytic properties.[1][2] These effects are primarily mediated through its interaction with glycine receptors (GlyRs), ligand-gated chloride ion channels that play a crucial role in inhibitory neurotransmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on GlyRs, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization. It is important to note that much of the foundational research in this area has been conducted using gelsemine, a closely related alkaloid, and for the purpose of this guide, the term gelsemine will be used when referencing these studies, with the understanding that this compound is a key constituent of Gelsemium extracts and its actions are of primary interest.

Core Mechanism of Action

Gelsemine directly modulates both recombinant and native GlyRs in a manner that is both conformation-specific and subunit-selective.[1][2] Its interaction with the receptor is voltage-independent and leads to differential changes in the apparent affinity for glycine and the open probability of the ion channel.[1][2] The binding site for gelsemine is thought to be in close proximity to the binding sites for glycine and the competitive antagonist strychnine.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of gelsemine with various GlyR subtypes.

| Receptor Subtype | Gelsemine Effect | IC50 / EC50 (µM) | Ki (µM) | Reference |

| Homomeric α1 | Biphasic: Potentiation at low concentrations, inhibition at high concentrations | EC50 (potentiation) not precisely determined | - | [3] |

| Homomeric α2 | Inhibition | ~42 | - | [1][4] |

| Homomeric α3 | Inhibition | ~42 | - | [1][4] |

| Heteromeric α1β | Inhibition | Not significantly different from α2 and α3 subtypes | - | [1] |

| Heteromeric α2β | Inhibition | Not significantly different from homomeric α2 | - | [1] |

| Heteromeric α3β | Inhibition | Not significantly different from homomeric α3 | - | [1] |

| Native (spinal cord) | Inhibition | 42.4 ± 4.4 | 21.9 (from [3H]-strychnine displacement) | [1][5] |

Table 1: Potency of Gelsemine on Glycine Receptor Subtypes

| Receptor Subtype | Gelsemine Concentration (µM) | Effect on Glycine EC50 | Effect on Maximum Current | Reference |

| Homomeric α1 | 10 | Leftward shift (Increased apparent affinity) | No significant change | [1] |

| Homomeric α2 | 50 | Rightward shift (Decreased apparent affinity) | No significant change | [4] |

| Homomeric α3 | 50 | Rightward shift (Decreased apparent affinity) | No significant change | [4] |

Table 2: Effect of Gelsemine on Glycine Dose-Response Relationship

| Receptor Subtype | Gelsemine Concentration (µM) | Effect on Channel Open Probability (nPo) | Effect on Single-Channel Conductance | Reference |

| Homomeric α1 | 10 | Increased | No significant change | [1] |

| Homomeric α2 | 50 | Decreased | No significant change | [1] |

| Homomeric α3 | 50 | Decreased | No significant change | [1] |

Table 3: Effect of Gelsemine on Single-Channel Properties

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells for GlyR Expression

This protocol describes the standard procedure for culturing and transfecting Human Embryonic Kidney (HEK293) cells to express recombinant glycine receptors for electrophysiological or binding studies.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Plasmid DNA encoding the desired GlyR subunit(s) (e.g., α1, α2, α3, β)

-

Transfection reagent (e.g., Lipofectamine 2000 or Calcium Phosphate)

-

Culture dishes or multi-well plates

Procedure:

-

Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density.

-

Transfection:

-

One day before transfection, seed cells into the desired culture vessel to achieve 50-80% confluency on the day of transfection.

-

Prepare the transfection complex according to the manufacturer's protocol for the chosen transfection reagent. Briefly, dilute plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

-

Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh, complete culture medium.

-

-

Expression: Allow the cells to express the GlyR subunits for 24-48 hours before proceeding with experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to record glycine-evoked currents from HEK293 cells expressing recombinant GlyRs.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).

Procedure:

-

Cell Preparation: Place a coverslip with transfected HEK293 cells in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply glycine and this compound solutions using a fast-perfusion system.

-

Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitize the data for analysis.

Single-Channel Recording

This protocol describes the outside-out patch configuration for recording single-channel currents.

Procedure:

-

Establish a whole-cell configuration as described above.

-

Slowly withdraw the pipette from the cell. The membrane will reseal, forming a small, excised patch with the extracellular face of the receptor oriented towards the bath solution.

-

Perfuse the patch with external solution containing the desired concentrations of glycine and this compound.

-

Record single-channel currents at a constant holding potential.

[3H]-Strychnine Binding Assay

This protocol details a competitive binding assay to determine the affinity of gelsemine for the strychnine binding site on GlyRs.

Materials:

-

Membrane preparation from cells or tissues expressing GlyRs

-

[3H]-strychnine (radioligand)

-

Unlabeled gelsemine

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of [3H]-strychnine with the membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled gelsemine (competition). Include a set of tubes with a high concentration of unlabeled strychnine to determine non-specific binding.

-

Incubation: Incubate the reactions at a specified temperature for a set time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [3H]-strychnine binding as a function of the log concentration of gelsemine and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Visualizations

Signaling Pathway

Caption: Signaling pathway of gelsemine-induced analgesia.

Experimental Workflow: Electrophysiology

Caption: Workflow for electrophysiological characterization.

Experimental Workflow: Binding Assay

References

- 1. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Gelsemicine from Gelsemium Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the highly toxic alkaloid gelsemicine and its related compounds, with a focus on the genus Gelsemium. It details established protocols for the isolation and purification of these compounds, presenting quantitative data to inform extraction strategies. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.

Natural Sources of this compound and Related Alkaloids

This compound is a monoterpenoid indole alkaloid found in flowering plants of the genus Gelsemium. The three primary species of this genus are Gelsemium sempervirens, Gelsemium elegans, and Gelsemium rankinii. All three species are known to be poisonous due to their complex alkaloid composition.

-

Gelsemium sempervirens , native to the Americas, is a primary source of This compound . It also contains the related and less toxic alkaloid, gelsemine. The rhizomes and roots of G. sempervirens are particularly rich in these alkaloids.[1][2]

-

Gelsemium elegans , found in China and Southeast Asia, is a well-studied source of a variety of toxic alkaloids. While it contains gelsemine, it is more notably a source of gelsenicine , an alkaloid with a toxicity comparable to this compound.[1][3][4] It is important to note that this compound and gelsenicine are distinct compounds, though both are highly toxic. The alkaloid profile can vary significantly based on the plant part (roots, stems, or leaves) and the geographical origin.[3] Generally, the roots have the highest concentration of most alkaloids.[3]

-

Gelsemium rankinii , also native to North America, is the least studied of the three species, but it is also known to contain a profile of toxic alkaloids.

The total alkaloid content in Gelsemium species is approximately 0.5%.[1] The concentration and composition of these alkaloids, including this compound and gelsenicine, are influenced by factors such as the species, the specific part of the plant, the season of harvesting, and the geographic location.[1]

Quantitative Data on Alkaloid Isolation

The yield of this compound and related alkaloids from Gelsemium species can vary based on the extraction and purification methods employed. High-speed counter-current chromatography (HSCCC) has emerged as a particularly effective technique for the preparative separation of these alkaloids.

Table 1: Yield of Gelsenicine and Other Major Alkaloids from Gelsemium elegans

| Starting Material | Method | Compound | Yield | Purity | Reference |

| 300 mg crude extract | HSCCC | Gelsenicine | 19.4 mg | 95.4% | [5] |

| 300 mg crude extract | HSCCC | Gelsevirine | 21.2 mg | 98.6% | [5] |

| 1.5 g crude extract | pH-zone-refining CCC | Gelsemine | 312 mg | 94.8% | [5][6] |

| 1.5 g crude extract | pH-zone-refining CCC | Koumine | 420 mg | 95.9% | [5][6] |

| 1.5 g crude extract | pH-zone-refining CCC | Gelsevirine | 195 mg | 96.7% | [5][6] |

| 206.6 mg crude alkaloid sample | HSCCC | Koumine | 28.7 mg | 97.8% | [5] |

| 206.6 mg crude alkaloid sample | HSCCC | Gelsemine | 24.9 mg | 95.4% | [5] |

| 206.6 mg crude alkaloid sample | HSCCC | Humantenine | 26.9 mg | 97.4% | [5] |

| 206.6 mg crude alkaloid sample | HSCCC | Gelsevirine | 7.2 mg | 93.5% | [5] |

Table 2: Yield of Gelsemine from Gelsemium sempervirens

| Plant Part | Method | Compound | Yield | Reference |

| Rhizome | Not specified | Gelsemine | 0.2% | [2] |

| Root | Not specified | Gelsemine | 0.17% | [2] |

Experimental Protocols for Isolation

General Alkaloid Extraction from Plant Material

A general procedure for the extraction of total alkaloids from Gelsemium species precedes chromatographic separation.

Isolation of Gelsenicine using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

Protocol:

-

Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-0.1 mol/L hydrochloric acid in a 4:4:2 volume ratio. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Apparatus Preparation:

-

Fill the multilayer coil column entirely with the stationary phase (upper phase).

-

Set the apparatus to rotate at a suitable speed, typically around 850 rpm.

-

Pump the mobile phase (lower phase) into the column at a flow rate of approximately 1.5-2.0 mL/min until the hydrodynamic equilibrium is established, indicated by the emergence of the mobile phase from the outlet.

-

-

Sample Injection: Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system and inject it into the column through the sample loop.

-

Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the eluent at regular intervals using a fraction collector.

-

Monitoring: Monitor the effluent using a UV detector at a wavelength of 254 nm to observe the separation of compounds.

-

Analysis and Purification:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated compounds.

-

Combine the fractions containing the pure gelsenicine.

-

Evaporate the solvent to obtain the isolated compound.

-

Further purification can be achieved using preparative HPLC if necessary.

-

-

Structural Identification: Confirm the structure of the isolated gelsenicine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Isolation of Alkaloids using Preparative Thin-Layer Chromatography (PTLC)

PTLC is a scalable version of analytical TLC that can be used for the purification of milligrams to grams of a substance.

Protocol:

-

Sample Application: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform). Apply the solution as a narrow band onto a preparative TLC plate (e.g., silica gel 60 F254, 20x20 cm).

-

Chromatogram Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A common solvent system for alkaloids is a mixture of chloroform, methanol, and aqueous ammonia (e.g., 85:14:1 v/v/v). Allow the solvent front to move up the plate until it is near the top.

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate completely. Visualize the separated bands under UV light (at 254 nm and/or 366 nm). Mark the bands of interest with a pencil.

-

Scraping: Carefully scrape the silica gel of the band corresponding to the target alkaloid from the glass plate onto a clean piece of paper or into a flask.

-

Elution:

-

Transfer the scraped silica to a flask.

-

Add a polar solvent, such as methanol or a mixture of chloroform and methanol, to elute the compound from the silica.

-

Stir or sonicate the mixture for 15-20 minutes to ensure complete extraction.

-

-

Filtration and Concentration: Filter the mixture to remove the silica gel. Wash the silica with additional solvent to maximize recovery. Evaporate the solvent from the filtrate under reduced pressure to obtain the purified compound.

-

Purity Assessment: Assess the purity of the isolated compound using analytical HPLC. If necessary, repeat the PTLC process for further purification.

Conclusion

The isolation of this compound and its related toxic alkaloids from Gelsemium species is a critical area of research for pharmacology, toxicology, and the development of novel therapeutics. This guide provides a foundational understanding of the natural sources of these compounds and detailed methodologies for their extraction and purification. The choice of isolation technique will depend on the target alkaloid, the starting material, and the desired scale of purification. The quantitative data presented herein should aid in the strategic selection of plant sources and extraction methods to optimize the yield of these potent natural products for further study. Due to the extreme toxicity of these compounds, appropriate safety precautions must be taken at all stages of handling and isolation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Gelsemium (U. S. P.)—Gelsemium. | Henriette's Herbal Homepage [henriettes-herb.com]

- 3. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and koumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsemicine: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, a complex indole alkaloid, is a prominent member of the diverse chemical family found in plants of the Gelsemium genus. These plants, notoriously toxic, have also been a source of compounds with significant pharmacological interest. This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical properties, methods for its isolation and synthesis, and its interactions with key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is structurally distinct from its well-known relative, gelsemine. The key chemical and physical properties of this compound are summarized in the table below, providing a clear quantitative overview.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₆N₂O₄ | [1] |

| Molecular Weight | 358.4 g/mol | [1] |

| CAS Number | 6887-28-1 | [1][2] |

| Type of Alkaloid | Indole Alkaloid | [1] |

Isolation and Synthesis

The procurement of pure this compound for research and development relies on two primary approaches: isolation from its natural source and total synthesis in the laboratory.

Isolation from Gelsemium elegans

A detailed protocol for the isolation of this compound from the plant Gelsemium elegans has been established using high-speed counter-current chromatography (HSCCC). This method allows for the efficient separation and purification of this compound from a crude extract.

Experimental Protocol: Isolation of this compound using HSCCC [3]

-

Plant Material and Extraction:

-

Dried and powdered aerial parts of Gelsemium elegans are extracted with methanol.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Two-Phase Solvent System: A two-phase solvent system composed of chloroform-methanol-0.1 mol/L hydrochloric acid (in a 4:4:2 volume ratio) is prepared and thoroughly equilibrated.

-

HSCCC Apparatus: A preparative HSCCC instrument is used for the separation.

-

Procedure:

-

The column is first filled with the upper stationary phase.

-

The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The apparatus is rotated at a specific speed (e.g., 800 rpm), and the lower mobile phase is pumped through the column at a defined flow rate.

-

The effluent is continuously monitored by UV detection at a specific wavelength (e.g., 254 nm).

-

Fractions are collected based on the elution profile.

-

-

-

Purification and Identification:

-

Fractions containing this compound are combined and concentrated.

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

-

The structure of the purified compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

From 300 mg of the crude extract of G. elegans, this method can yield approximately 19.4 mg of gelsenicine with a purity of 95.4% as determined by HPLC.[3]

Total Synthesis

Biological Activity and Signaling Pathways

The profound biological effects of Gelsemium alkaloids, including their high toxicity, are attributed to their interactions with crucial signaling pathways in the nervous system. While much of the research has focused on the alkaloid class as a whole or on gelsemine, evidence suggests that this compound also plays a significant role in modulating these pathways.

Interaction with GABAa Receptors

The toxicity of Gelsemium alkaloids has been linked to their effects on the gamma-aminobutyric acid type A (GABAa) receptor, a key player in inhibitory neurotransmission in the central nervous system. Studies on the related alkaloid, gelsemine, have shown that it acts as a negative modulator of GABAa receptors.[4][5] This interaction is not mediated through the benzodiazepine binding site.[4][5] It is plausible that this compound exerts a similar modulatory effect on GABAa receptors, contributing to the overall toxic profile of Gelsemium extracts.

Experimental Workflow: Investigating this compound's Effect on GABAa Receptors

Caption: Workflow for studying this compound's effects on GABAa receptors.

Calcium Signaling Pathway

Network pharmacology studies have indicated that the toxicity of Gelsemium alkaloids is associated with the calcium signaling pathway.[6] Intracellular calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. Dysregulation of calcium homeostasis can lead to cellular dysfunction and toxicity. It is hypothesized that this compound may disrupt normal calcium signaling, contributing to its toxic effects.

Logical Relationship: this compound and Calcium Signaling

Caption: Postulated mechanism of this compound-induced calcium dysregulation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cellular cascade implicated in the toxic effects of Gelsemium alkaloids.[6] The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway can lead to detrimental cellular outcomes. Further research is needed to elucidate the specific molecular targets of this compound within the MAPK cascade.

Signaling Pathway: Overview of MAPK Cascade

Caption: General overview of the MAPK signaling cascade.

Conclusion

This compound stands as a molecule of significant interest due to its complex structure and potent biological activity. This guide has provided a consolidated overview of its chemical properties, a detailed protocol for its isolation, and an exploration of its known and potential interactions with key signaling pathways. While the broad strokes of its biological activity are beginning to be understood, further focused research is imperative to delineate the precise molecular mechanisms of its action. A deeper understanding of how this compound interacts with specific receptor subtypes and downstream signaling components will be crucial for any future consideration of its therapeutic potential or for the development of effective antidotes to Gelsemium poisoning. The information compiled here serves as a foundational resource to guide and stimulate such future investigations.

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]

- 5. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Pharmacological Profiling of Gelsemicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Gelsemicine, an indole alkaloid isolated from plants of the Gelsemium genus, has attracted interest within the scientific community for its potential pharmacological activities. As a member of a class of compounds known for their potent biological effects, a thorough understanding of this compound's pharmacological profile is crucial for evaluating its therapeutic potential and associated risks. This technical guide provides a consolidated overview of the preliminary pharmacological data on this compound, with a focus on its toxicological profile, interactions with key neurological receptors, and effects on cellular signaling pathways. Due to the limited availability of data for this compound, information from the structurally related and more extensively studied alkaloid, gelsemine, is included for comparative purposes and to suggest potential areas of investigation for this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and the related alkaloid gelsemine to provide a comparative toxicological and pharmacological overview.

Table 1: Acute Toxicity Data

| Compound | Species | Route of Administration | LD50 | Citation |

| This compound | Mouse | Intraperitoneal | ~0.2 mg/kg | [1] |

| Gelsemine | Mouse | Intraperitoneal | 56 mg/kg | [2] |

Table 2: Receptor Binding and Functional Inhibition Data

| Compound | Receptor/Assay | Parameter | Value | Cell Line/System | Citation |

| Gelsemine | Glycine Receptor (α3) | Ki | 21.9 µM | Rat spinal cord homogenates | [3] |

| Gelsemine | Glycine Receptors (spinal) | IC50 | ~42 µM | Spinal cord neurons | [4] |

| Gelsemine | GABAA Receptors | IC50 | 55–75 µM | Recombinant and native receptors | [4][5] |

| Gelsemine | GABAA Receptors | IC50 | 89.1 ± 16.4 µM | Cortical neurons | [4] |

Table 3: In Vitro Cytotoxicity Data

| Compound | Cell Line | Parameter | Value | Citation |

| Reference Data | ||||

| Lead (Pb2+) | SH-SY5Y Neuroblastoma | IC50 | 5 µM | [6] |

| Various Heterocyclic Compounds | SH-SY5Y Neuroblastoma | IC50 | 33.21 - 90.90 µM | [7] |

Note: Specific IC50 values for this compound on neuroblastoma cell lines were not available in the searched literature. The provided data serves as a reference for cytotoxicity levels in the commonly used SH-SY5Y neuroblastoma cell line.

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological profiling of this compound.

Acute Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of this compound.

Method: (Adapted from standard acute toxicity protocols)[1][8][9]

-

Animals: Use healthy, young adult mice (e.g., BALB/c or CD-1 strain), weighing 20-30g. House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or a suspension with a suspending agent). The concentration should be adjusted to allow for the administration of appropriate doses in a volume of approximately 10 ml/kg.

-

Administration: Administer single doses of this compound via the desired route (e.g., intraperitoneal injection). Use a range of doses, with at least 3-5 dose groups and a control group receiving the vehicle alone.

-

Observation: Observe animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record signs of toxicity, such as convulsions, respiratory distress, and behavioral changes, as well as the time of death.

-

Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.[8]

Receptor Binding Assay (for Glycine Receptors)

Objective: To determine the binding affinity (Ki) of this compound for glycine receptors.

Method: (Adapted from radioligand binding assay protocols)[3][10]

-

Membrane Preparation: Homogenize rat spinal cord tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]strychnine) and varying concentrations of the unlabeled competitor (this compound).

-

Incubation and Filtration: Allow the binding reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effects of this compound on ion channels, such as glycine and GABAA receptors.

Method: (Adapted from whole-cell patch-clamp protocols)[11][12][13]

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with glycine or GABAA receptor subunits, or primary neuronal cultures).

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with an internal solution.

-

Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (gigaseal). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential and record ionic currents in response to the application of agonists (e.g., glycine or GABA) in the presence and absence of varying concentrations of this compound.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on the amplitude, kinetics, and concentration-response relationship of the agonist-evoked currents. Calculate IC50 values for inhibition.

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

Method: (Adapted from MTT and XTT assay protocols)

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT/XTT Addition: Add MTT or XTT solution to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Intracellular Calcium Imaging

Objective: To investigate the effect of this compound on intracellular calcium levels.

Method: (Adapted from Fura-2 AM calcium imaging protocols)[2][14][15][16]

-

Cell Preparation: Culture cells on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging Setup: Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Baseline Measurement: Record the baseline fluorescence ratio at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) before applying any stimulus.

-

Compound Application: Perfuse the cells with a solution containing this compound and/or other stimuli (e.g., a glycine receptor agonist).

-

Image Acquisition: Continuously record the fluorescence images at both excitation wavelengths.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths over time. This ratio is proportional to the intracellular calcium concentration.

Western Blotting for MAPK Signaling

Objective: To determine if this compound activates or inhibits the MAPK signaling pathway.

Method: (Adapted from Western blot protocols for p38 MAPK)[7]

-

Cell Treatment and Lysis: Treat cells with this compound for various times. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for a phosphorylated (activated) form of a MAPK (e.g., phospho-p38 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the MAPK and a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the change in phosphorylation status.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for its pharmacological characterization.

Caption: Potential signaling pathways of this compound at inhibitory neurotransmitter receptors.

Caption: Experimental workflow for the pharmacological profiling of this compound.

Conclusion

The preliminary pharmacological data for this compound, supplemented with findings from the related alkaloid gelsemine, indicate that it is a potent compound with significant activity at inhibitory neurotransmitter receptors, particularly the glycine receptor. Its high toxicity, as suggested by the low LD50 value, necessitates careful dose-ranging studies in any future investigations. The provided experimental protocols offer a robust framework for further characterizing the pharmacological and toxicological properties of this compound. Future research should focus on obtaining more specific quantitative data for this compound's receptor binding affinities and functional effects, as well as elucidating its precise impact on intracellular signaling cascades. This will be essential for a comprehensive risk-benefit assessment and for determining its potential as a pharmacological tool or therapeutic lead.

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation by p38 MAPK as an alternative pathway for GSK3beta inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine blocks the increase in intracellular free Ca2+ due to vasoactive mediators in hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of calcium in gentamicin-induced mesangial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sophion.com [sophion.com]

- 14. The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of MAP4 and Op18 in hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gelsemicine: Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemicine, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and a summary of its biological activities and mechanism of action. Particular focus is given to its interaction with neuronal receptors and its cytotoxic effects on cancer cell lines. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Background

Physicochemical Properties

The chemical formula of this compound is C20H26N2O4, with a molecular weight of approximately 358.43 g/mol .[2] The structure of this compound is characterized by a complex, polycyclic framework typical of the Gelsemium alkaloids.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods. While a complete, publicly available dataset is not readily compiled, the following represents typical data used for its characterization.

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Observed Peaks/Signals |

| ¹H NMR | Chemical Shifts (δ) | Specific proton signals corresponding to the alkaloid's complex structure. |

| ¹³C NMR | Chemical Shifts (δ) | Distinct carbon signals indicative of the carbon skeleton. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Absorption bands corresponding to functional groups such as C=O, C-O, C-N, and aromatic C-H. |

| Mass Spectrometry | m/z Ratios | A molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns.[3] |

Note: Detailed, specific peak assignments for ¹H and ¹³C NMR would require access to original research articles not fully available in the initial searches.

Experimental Protocols

Isolation of this compound

The isolation of this compound from Gelsemium plant material typically involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The resulting alkaloid fraction is further purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Synthesis of this compound

A reported synthesis of this compound starts from gardnerine, a sarpagine-type indole alkaloid.[4] The synthesis proceeds through several intermediates, including humantenine, gelselegine, and gelsenicine-type compounds.[4] While the abstract indicates this synthetic route, a detailed, step-by-step experimental protocol is not provided in the available search results. The total synthesis of the closely related alkaloid, gelsemine, has been extensively studied and various synthetic strategies have been developed, which could potentially be adapted for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activities of Gelsemium alkaloids, including this compound, are a subject of ongoing research. These compounds are known for their potent effects on the central nervous system.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of this compound (and related compounds/extracts) against Human Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Methanol extract of G. elegans | CaOV-3 (human ovarian cancer) | 5 µg/ml (after 96h) | [5] |

| Methanol extract of G. elegans | MDA-MB-231 (human breast cancer) | 40 µg/ml (after 96h) | [5] |

Note: This table includes data for a crude extract. IC50 values for pure this compound against a wider range of cell lines are a key area for further research.

Mechanism of Action: Interaction with Neuronal Receptors

The neurotropic effects of Gelsemium alkaloids are primarily attributed to their interaction with inhibitory neurotransmitter receptors in the central nervous system, namely the γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyRs).

GABAA receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain. The binding of GABA to these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Studies on the related alkaloid gelsemine have shown that it acts as a negative allosteric modulator of GABAA receptors.[6][7][8] This means that it binds to a site on the receptor different from the GABA binding site and reduces the receptor's response to GABA. This inhibitory action on GABAA receptors may contribute to the toxic effects of Gelsemium alkaloids. The specific binding affinity and functional effects of this compound on different GABAA receptor subtypes are an area requiring further investigation.

Glycine receptors are another major class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem. Gelsemine has been shown to directly modulate glycine receptors, exhibiting subunit-selective effects.[6][9][10] It can act as both a potentiator and an inhibitor of glycine-evoked currents, depending on the receptor subtype and concentration.[9][10] This complex interaction with glycine receptors is believed to underlie both the therapeutic (analgesic) and toxic effects of gelsemine.[9] It is highly probable that this compound shares a similar mechanism of action at glycine receptors, but specific functional assays are needed for confirmation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Gelsemium alkaloids at inhibitory synapses and a general workflow for the isolation and characterization of this compound.

Caption: Proposed mechanism of this compound's action at a GABAergic synapse.

Caption: General experimental workflow for the isolation and characterization of this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this compound. Key areas for future investigation include:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships for various biological effects.

-

Elucidation of Specific Molecular Targets: While the interaction with GABAA and glycine receptors is evident, identifying the specific receptor subtypes with which this compound has the highest affinity and functional modulation will be crucial for understanding its selectivity and for designing safer analogues.

-

In-depth Cytotoxicity Studies: A broader screening of this compound against a diverse panel of cancer cell lines is necessary to identify potential anti-cancer applications and to understand its mechanisms of inducing cell death.

-

Development of Synthetic Analogues: The complex structure of this compound presents a challenge for total synthesis, but also an opportunity for the creation of novel derivatives with improved therapeutic indices (i.e., higher efficacy and lower toxicity).

Conclusion

This compound, a complex indole alkaloid from the Gelsemium genus, represents a fascinating natural product with significant biological activity. Its interactions with key inhibitory neurotransmitter receptors in the central nervous system and its cytotoxic potential highlight its importance as a lead compound for drug discovery. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research aimed at harnessing its therapeutic potential while mitigating its inherent toxicity. The detailed methodologies and data presented herein are intended to aid researchers in their efforts to further explore this promising natural product.

References

- 1. Gelsemine - Wikipedia [en.wikipedia.org]

- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a novel gelsedine-type gelsemium alkaloid, this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Gelsemicine Derivatives: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine is a monoterpenoid indole alkaloid isolated from flowering plants of the Gelsemium genus, which are native to subtropical and tropical regions of the Americas and Southeast Asia.[1] These plants, particularly Gelsemium elegans, are known for their high toxicity, which is largely attributed to their complex alkaloid content.[2] this compound, along with related compounds like gelsemine and koumine, belongs to a class of molecules that have garnered significant interest from the scientific community due to their intricate chemical structures and potent biological activities.[3]

Despite the inherent toxicity that limits their clinical use, Gelsemium alkaloids exhibit a range of promising pharmacological effects, including anti-tumor, anti-inflammatory, analgesic, and anxiolytic properties.[2][4] This has spurred research into the synthesis and evaluation of this compound derivatives, with the goal of dissociating the therapeutic effects from the toxic properties.[1] This guide provides an in-depth overview of the basic properties of this compound derivatives, their synthesis, biological activities, and their potential as lead compounds in drug development.

Core Chemical and Physical Properties

This compound and its derivatives are characterized by a complex, polycyclic structure featuring an oxindole nucleus.[3] The rigid framework and multiple stereocenters make them challenging targets for chemical synthesis.[1][5] The basic physicochemical properties of this compound and a few related alkaloids are summarized below. It is important to note that comprehensive experimental data for many derivatives, such as pKa and logP, are often limited, and computational methods are frequently employed for their prediction in early-stage drug discovery.[6][7]

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features / Notes | CAS Number |

| This compound | C₂₀H₂₂N₂O₄ | 358.4 | Gelsedine-type alkaloid. Synthesized from gardnerine.[8] | 5462428[9] |

| Gelsemine | C₂₀H₂₂N₂O₂ | 322.4 | A related, highly toxic indole alkaloid from the same genus.[1][10] | 509-15-9[10] |

| 4-(S)-Gelsemine N-Oxide | C₂₀H₂₂N₂O₃ | 338.4 | An oxidized derivative of gelsemine.[9] | 5317545[9] |

| Koumine | C₂₀H₂₂N₂O | 306.4 | Another major alkaloid from Gelsemium with a distinct structure.[3] | 1358-76-5 |

| Humantenirine | C₂₁H₂₄N₂O₃ | 368.4 | A humantenine-type alkaloid, also found in Gelsemium.[3] | 6879-57-8 |

Synthesis and Experimental Protocols

The total synthesis of Gelsemium alkaloids like gelsemine and this compound is a complex endeavor that has been a subject of interest for organic chemists for decades.[1][5][11] The synthesis of this compound itself has been achieved from other sarpagine-type indole alkaloids, such as gardnerine.[8]

The development of derivatives typically involves the chemical modification of the parent alkaloid to explore structure-activity relationships (SAR).[12][13][14] This process is crucial for optimizing therapeutic effects while minimizing toxicity.[13]

Generalized Experimental Protocol: Synthesis and Purification of a Hypothetical this compound Derivative

This protocol outlines a general workflow for the synthesis, purification, and characterization of a new this compound derivative. Specific reagents, reaction conditions, and safety precautions would need to be adapted for the target molecule.

-

Reaction Setup:

-

A dry, two- or three-neck round-bottom flask is charged with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).[15]

-

The starting material (this compound or a precursor) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

The flask is cooled to the desired reaction temperature (e.g., 0 °C in an ice bath).

-

-

Reagent Addition and Reaction:

-

The modifying reagent (e.g., an acylating agent, alkylating agent) is dissolved in the same anhydrous solvent and added dropwise to the stirring solution of the starting material.

-

The reaction is monitored for completion using an appropriate technique, such as Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material.[15]

-

-

Work-up and Extraction:

-

Once the reaction is complete, it is quenched by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

-

The organic layer is separated, and the aqueous layer is extracted several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified using column chromatography on silica gel.

-

A solvent system (eluent) of appropriate polarity is chosen based on TLC analysis to separate the desired product from unreacted starting materials and byproducts.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

-

Characterization:

-

The structure and purity of the final compound are confirmed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR) to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

The melting point of a solid product is determined as an indicator of purity.

-

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

Biological Activity and Signaling Pathways

This compound and its derivatives exert their biological effects by interacting with various molecular targets within the central nervous system (CNS).[4] Their toxicity often arises from these potent interactions, which can lead to respiratory arrest and convulsions.[16]

Mechanism of Action: Modulation of Inhibitory Receptors

The primary mechanism of action for many Gelsemium alkaloids involves the modulation of inhibitory neurotransmitter receptors, specifically glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[4][16]

-